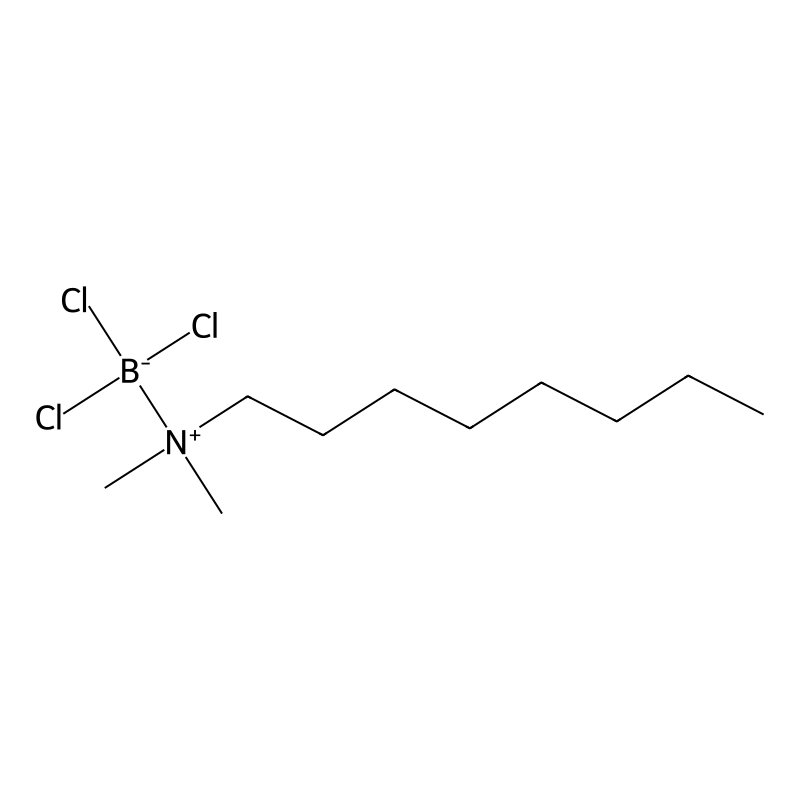Trichloro(N,N-dimethyloctylamine)boron

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Trichloro(N,N-dimethyloctylamine)boron is a complex organometallic compound with the chemical formula BCl₃(C₁₀H₂₃N). It is characterized by its stable, colorless liquid form and distinctive odor. This compound is known for its exceptional chemical properties, making it suitable for various industrial applications. With a CAS number of 34762-90-8, it exhibits remarkable stability and compatibility with a range of solvents and reagents. The compound is primarily utilized in the formulation of specialty chemicals, pharmaceuticals, and agrochemicals due to its unique reactivity and catalytic properties
Trichloro(N,N-dimethyloctylamine)boron can be synthesized through several methods:
- Direct Reaction: The compound can be produced by reacting boron trichloride with N,N-dimethyloctylamine under controlled conditions.
- Solvent-Assisted Synthesis: Utilizing organic solvents can enhance the reaction efficiency and yield.
- Catalytic Processes: Employing catalysts during synthesis may facilitate the formation of the desired product while minimizing by-products.
These methods highlight the versatility in synthesizing this compound for industrial applications
Trichloro(N,N-dimethyloctylamine)boron finds extensive use across various industries: Interaction studies involving Trichloro(N,N-dimethyloctylamine)boron focus on its reactivity with various substrates and potential environmental impacts. Research indicates that this compound can interact with strong oxidizing agents and may decompose under high heat or moisture, releasing hazardous by-products like hydrogen chloride. Environmental studies suggest that its aquatic toxicity is low, with LC₅₀ values indicating minimal impact on fish and aquatic invertebrates at certain concentrations . Trichloro(N,N-dimethyloctylamine)boron shares similarities with several other organometallic compounds. Here are some comparable compounds: Uniqueness: Trichloro(N,N-dimethyloctylamine)boron stands out due to its combination of boron and chlorine functionalities along with a long-chain alkyl amine structure. This unique composition enhances its catalytic efficiency and stability compared to other similar compounds, making it particularly effective in specialized applications within pharmaceuticals and agrochemicals
Compound Name Chemical Formula Key Properties Boron Trichloride BCl₃ A reactive boron halide used in chemical synthesis. N,N-Dimethyloctylamine C₁₀H₂₃N An amine used as a precursor for various reactions. Triethylamine C₆H₁₅N A tertiary amine used as a catalyst and solvent. Trichloroethylamine C₂H₅Cl₃N A chlorinated amine used in various chemical processes.
Physical Description
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Wikipedia
General Manufacturing Information
Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)-: ACTIVE
Dates
Explore Compound Types








